4-(Trimethylsilyl)benzoyl chloride
Description
Properties
CAS No. |
17888-55-0 |
|---|---|
Molecular Formula |
C10H13ClOSi |
Molecular Weight |
212.75 g/mol |
IUPAC Name |
4-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 |
InChI Key |
GEMGZTLLALNCFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride (SOCl₂) Method
The most widely reported method involves reacting 4-(trimethylsilyl)benzoic acid with thionyl chloride under reflux conditions. This approach is efficient and cost-effective, leveraging the electrophilic nature of SOCl₂ to replace the hydroxyl group with a chloride.
Mechanistic Insight :
SOCl₂ reacts with carboxylic acids to form acid chlorides via a two-step mechanism:
- Nucleophilic Attack : The carbonyl oxygen attacks sulfur, forming an intermediate oxonium ion.
- Elimination : HCl is expelled, yielding the acid chloride and byproducts (SO₂ and HCl).
Advantages :
- High purity due to volatile byproducts (SO₂, HCl) being readily removed.
- Scalable for industrial applications.
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis.
- Toxicity of SOCl₂ necessitates careful handling.
Bis(Trichloromethyl)carbonate Method
This method employs bis(trichloromethyl)carbonate (BTC) as a chlorinating agent, often in the presence of an organic amine catalyst. BTC is less corrosive than SOCl₂, making it suitable for sensitive substrates.
Key Considerations :
- BTC reacts with carboxylic acids via a nucleophilic substitution mechanism, forming the acid chloride and trichloromethyl alcohol as a byproduct.
- The organic amine catalyst enhances reaction kinetics by deprotonating intermediates.
Advantages :
- Milder conditions (ambient to moderate temperatures).
- Reduced handling hazards compared to SOCl₂.
Limitations :
- Higher cost of BTC compared to SOCl₂.
- Limited availability of specialized catalysts.
Direct Chlorination with Trichloromethyl Derivatives
A less common approach involves reacting 4-(trimethylsilyl)benzoic acid with trichloromethyl derivatives (e.g., 1-trichloromethyl-2,4,6-trimethylbenzene) in the presence of a Lewis acid catalyst like FeCl₃. This method is adapted from analogous benzoyl chloride syntheses.
Mechanistic Note :
FeCl₃ acts as a catalyst to facilitate electrophilic substitution, enabling the trichloromethyl group to replace the hydroxyl group.
Advantages :
- Potential for high regioselectivity.
Limitations :
- Limited applicability to substrates with reactive trichloromethyl groups.
- Requires precise control of reaction temperature.
Comparative Analysis of Methods
| Method | Reagents | Temperature Range | Catalysts | Yield Range | Environmental Impact |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | 60–80°C | None | 85–90% | High (toxic byproducts) |
| Bis(Trichloromethyl)carbonate | BTC, organic amine | 20–70°C | Organic amine | 75–80% | Moderate |
| Trichloromethyl Derivative | Trichloromethyl compound, FeCl₃ | 100–120°C | FeCl₃ | ~70–80% | Moderate |
| EP0231922A2 | Chlorinating agent | Not specified | Possibly DMF | Not reported | Low (scalable) |
Environmental Considerations :
- SOCl₂ Method : Requires neutralization of HCl byproducts.
- BTC Method : Generates trichloromethyl alcohol, which is less toxic but still requires disposal.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to 4-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to 4-(trimethylsilyl)benzoic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Often use lithium aluminum hydride in anhydrous ether as the reducing agent.
Oxidation Reactions: Utilize strong oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
4-(Trimethylsilyl)benzaldehyde: Formed from reduction reactions.
4-(Trimethylsilyl)benzoic acid: Formed from oxidation reactions.
Scientific Research Applications
4-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is facilitated by the electron-withdrawing nature of the trimethylsilyl group, which enhances the electrophilicity of the benzoyl chloride group.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 summarizes key properties of 4-(trimethylsilyl)benzoyl chloride and structurally related compounds.
Notes:
- Electron Effects : Electron-withdrawing groups (EWGs, e.g., -CF₃, -CCl₃) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, electron-donating groups (EDGs, e.g., -OCH₃, -CH₃) reduce reactivity .
- Steric Effects : The bulky trimethylsilyl group hinders nucleophilic attack compared to smaller substituents like -CH₃ or -Cl .
Reactivity and Stability
- This compound :
- 4-(Trifluoromethyl)benzoyl Chloride :
- 4-Methoxybenzoyl Chloride :
- Lower reactivity (EDG effect) but stable under acidic conditions. Common in synthesizing esters and amides .
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